molecular formula C7H2ClNO3 B13985355 4-Chlorofuro[3,4-b]pyridine-5,7-dione CAS No. 605661-84-5

4-Chlorofuro[3,4-b]pyridine-5,7-dione

Cat. No.: B13985355
CAS No.: 605661-84-5
M. Wt: 183.55 g/mol
InChI Key: OJSKSWPMOGINOM-UHFFFAOYSA-N
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Description

4-Chlorofuro[3,4-b]pyridine-5,7-dione is a heterocyclic compound with the molecular formula C7H2ClNO3. It is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with a chlorine atom at the 4-position and two keto groups at the 5 and 7 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorofuro[3,4-b]pyridine-5,7-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the annulation of maleimide to pyridine, which involves intramolecular heterocyclization reactions. For instance, the reaction of ester and cyano groups or carboxamide and cyano groups can lead to the formation of the desired compound .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimization for scale, yield, and cost-effectiveness. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high purity and consistent quality .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorofuro[3,4-b]pyridine-5,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-Chlorofuro[3,4-b]pyridine-5,7-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential as inhibitors of various enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-Chlorofuro[3,4-b]pyridine-5,7-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 4-Chlorofuro[3,4-b]pyridine-5,7-dione is unique due to the presence of the chlorine atom, which can be leveraged for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

CAS No.

605661-84-5

Molecular Formula

C7H2ClNO3

Molecular Weight

183.55 g/mol

IUPAC Name

4-chlorofuro[3,4-b]pyridine-5,7-dione

InChI

InChI=1S/C7H2ClNO3/c8-3-1-2-9-5-4(3)6(10)12-7(5)11/h1-2H

InChI Key

OJSKSWPMOGINOM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1Cl)C(=O)OC2=O

Origin of Product

United States

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